Cas no 1396760-97-6 (1-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl-N-3-(1H-pyrazol-1-yl)propylpiperidine-3-carboxamide)

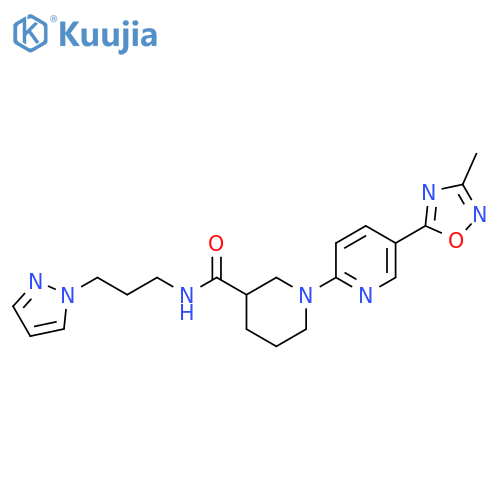

1396760-97-6 structure

商品名:1-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl-N-3-(1H-pyrazol-1-yl)propylpiperidine-3-carboxamide

1-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl-N-3-(1H-pyrazol-1-yl)propylpiperidine-3-carboxamide 化学的及び物理的性質

名前と識別子

-

- 1-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl-N-3-(1H-pyrazol-1-yl)propylpiperidine-3-carboxamide

- VU0541432-1

- 1396760-97-6

- F6252-1198

- 1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[3-(1H-pyrazol-1-yl)propyl]piperidine-3-carboxamide

- AKOS024544867

- N-(3-(1H-pyrazol-1-yl)propyl)-1-(5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidine-3-carboxamide

- 1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(3-pyrazol-1-ylpropyl)piperidine-3-carboxamide

-

- インチ: 1S/C20H25N7O2/c1-15-24-20(29-25-15)16-6-7-18(22-13-16)26-10-2-5-17(14-26)19(28)21-8-3-11-27-12-4-9-23-27/h4,6-7,9,12-13,17H,2-3,5,8,10-11,14H2,1H3,(H,21,28)

- InChIKey: FBVGCWYNWWKJJG-UHFFFAOYSA-N

- ほほえんだ: O=C(C1CN(C2C=CC(C3=NC(C)=NO3)=CN=2)CCC1)NCCCN1C=CC=N1

計算された属性

- せいみつぶんしりょう: 395.20697307g/mol

- どういたいしつりょう: 395.20697307g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 29

- 回転可能化学結合数: 7

- 複雑さ: 537

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 102Ų

- 疎水性パラメータ計算基準値(XlogP): 1.7

1-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl-N-3-(1H-pyrazol-1-yl)propylpiperidine-3-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6252-1198-20μmol |

1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[3-(1H-pyrazol-1-yl)propyl]piperidine-3-carboxamide |

1396760-97-6 | 90%+ | 20μl |

$79.0 | 2023-05-20 | |

| Life Chemicals | F6252-1198-4mg |

1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[3-(1H-pyrazol-1-yl)propyl]piperidine-3-carboxamide |

1396760-97-6 | 4mg |

$66.0 | 2023-09-09 | ||

| Life Chemicals | F6252-1198-2μmol |

1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[3-(1H-pyrazol-1-yl)propyl]piperidine-3-carboxamide |

1396760-97-6 | 2μmol |

$57.0 | 2023-09-09 | ||

| Life Chemicals | F6252-1198-5mg |

1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[3-(1H-pyrazol-1-yl)propyl]piperidine-3-carboxamide |

1396760-97-6 | 5mg |

$69.0 | 2023-09-09 | ||

| Life Chemicals | F6252-1198-10mg |

1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[3-(1H-pyrazol-1-yl)propyl]piperidine-3-carboxamide |

1396760-97-6 | 10mg |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F6252-1198-15mg |

1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[3-(1H-pyrazol-1-yl)propyl]piperidine-3-carboxamide |

1396760-97-6 | 15mg |

$89.0 | 2023-09-09 | ||

| Life Chemicals | F6252-1198-20mg |

1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[3-(1H-pyrazol-1-yl)propyl]piperidine-3-carboxamide |

1396760-97-6 | 90%+ | 20mg |

$99.0 | 2023-05-20 | |

| Life Chemicals | F6252-1198-10μmol |

1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[3-(1H-pyrazol-1-yl)propyl]piperidine-3-carboxamide |

1396760-97-6 | 10μmol |

$69.0 | 2023-09-09 | ||

| Life Chemicals | F6252-1198-2mg |

1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[3-(1H-pyrazol-1-yl)propyl]piperidine-3-carboxamide |

1396760-97-6 | 2mg |

$59.0 | 2023-09-09 | ||

| Life Chemicals | F6252-1198-5μmol |

1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[3-(1H-pyrazol-1-yl)propyl]piperidine-3-carboxamide |

1396760-97-6 | 5μmol |

$63.0 | 2023-09-09 |

1-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl-N-3-(1H-pyrazol-1-yl)propylpiperidine-3-carboxamide 関連文献

-

Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357

-

Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524

-

Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848

-

P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874

1396760-97-6 (1-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl-N-3-(1H-pyrazol-1-yl)propylpiperidine-3-carboxamide) 関連製品

- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)

- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)

- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)

- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)

- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)

- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)

- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)

- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)

- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)

- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)

推奨される供給者

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量